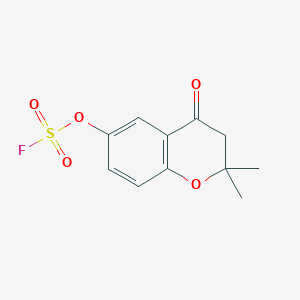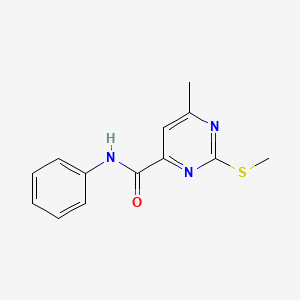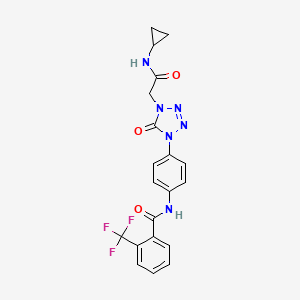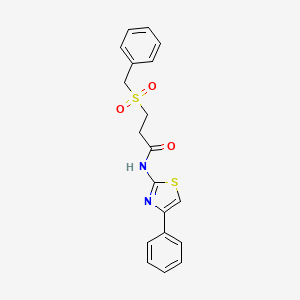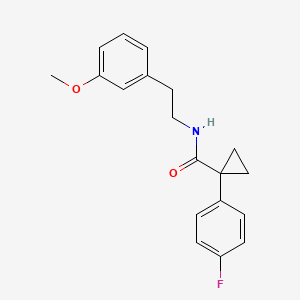
1-(4-fluorophenyl)-N-(3-methoxyphenethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-N-(3-methoxyphenethyl)cyclopropanecarboxamide, also known as '4F-MPH', is a synthetic compound that belongs to the class of phenethylamine derivatives. It is a potent psychostimulant with similar chemical structure to methylphenidate, a widely prescribed medication for attention deficit hyperactivity disorder (ADHD). Despite its structural similarity to methylphenidate, 4F-MPH has distinct pharmacological properties that make it a promising candidate for scientific research.
Scientific Research Applications
Synthesis Techniques and Structural Insights
- Synthetic Methodology and High Yield Production: A study demonstrated a high-yield synthetic route for producing N-(4-fluorophenyl)-related cyclopropanecarboxamide derivatives, highlighting the compound's structural confirmation via NMR and MS spectra, underscoring the efficiency of nucleophilic substitution reactions and ester hydrolysis in its synthesis (Zhou et al., 2021).
- Crystal Structure Determination: Another research focused on the antiproliferative activity of a related molecule, providing crystal structure data to support the analysis of its inhibitory effects on cancer cell lines, which could be pivotal for understanding the compound's interaction with biological targets (Lu et al., 2021).
Applications in Imaging and Drug Discovery
- PET Imaging of Serotonin Receptors: Research into PET imaging explored the use of fluorinated cyclopropanecarboxamide derivatives for quantifying serotonin 1A receptors in human subjects, indicating potential applications in neuroimaging and psychiatric disorder diagnosis (Choi et al., 2015).
- Development of Selective Kinase Inhibitors: The discovery of a specific inhibitor of the Met kinase superfamily, based on the fluoro-phenyl cyclopropanecarboxamide scaffold, highlights the compound's relevance in targeted cancer therapy, illustrating its pharmacokinetic and preclinical safety profiles suitable for clinical trials (Schroeder et al., 2009).
Material Science and Electroactive Properties
- Electrochromic and Electrofluorescent Materials: A study on polyamides incorporating bis(diphenylamino)-fluorene and related structures demonstrated their potential in creating materials with reversible electrochromic and electrofluorescent properties, opening avenues for applications in smart windows and high-contrast displays (Sun et al., 2016).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(3-methoxyphenyl)ethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-23-17-4-2-3-14(13-17)9-12-21-18(22)19(10-11-19)15-5-7-16(20)8-6-15/h2-8,13H,9-12H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYIPEBCUFHDQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2388214.png)
![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)
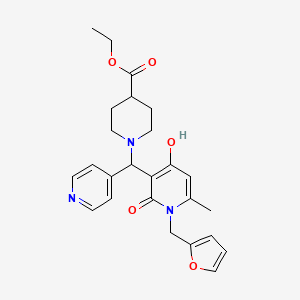
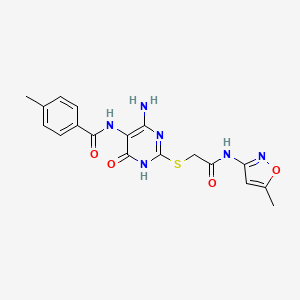
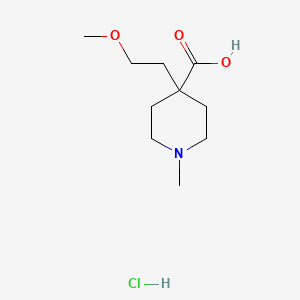
![2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2388224.png)
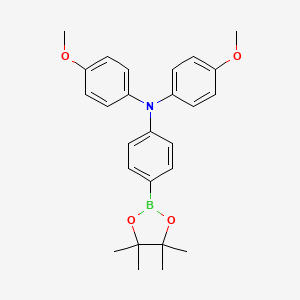

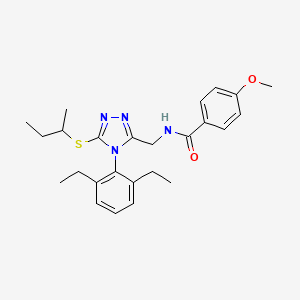
![N-(2,5-dimethoxyphenyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2388230.png)
